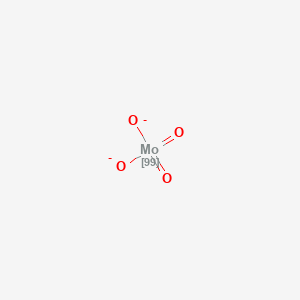
Molybdate ion Mo-99
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdate Mo-99, also known as Molybdenum-99, is a radioactive isotope of molybdenum. It is primarily used in the medical field for the production of technetium-99m, a widely used radioisotope in nuclear medicine for diagnostic imaging. Molybdenum-99 has a half-life of approximately 66 hours, making it suitable for medical applications where short-lived isotopes are required .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum-99 is typically produced through the thermal fission of highly enriched uranium (HEU). The process involves the irradiation of uranium targets in a nuclear reactor, resulting in the fission of uranium-235 and the production of molybdenum-99 among other fission products .
Industrial Production Methods:
Fission Method: This method involves the irradiation of uranium targets in a nuclear reactor. The fission products are then chemically separated to isolate molybdenum-99.
Neutron Activation Method: This alternative method involves the neutron activation of molybdenum-98.
Types of Reactions:
Oxidation: Molybdenum-99 can undergo oxidation reactions, forming various oxides.
Reduction: It can also be reduced under specific conditions to form lower oxidation states.
Substitution: Molybdenum-99 can participate in substitution reactions, where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxides: Various molybdenum oxides.
Reduced Forms: Lower oxidation state molybdenum compounds.
Substituted Complexes: Molybdenum complexes with different ligands.
Scientific Research Applications
Molybdenum-99 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of technetium-99m, which is essential for various chemical studies.
Biology: Utilized in biological research for imaging and tracing studies.
Medicine: The primary application is in nuclear medicine for diagnostic imaging using technetium-99m.
Industry: Employed in industrial radiography and quality control processes.
Mechanism of Action
Molybdenum-99 decays to technetium-99m through beta decay. Technetium-99m emits gamma rays, which are detected by gamma cameras to create detailed images of the body’s internal structures. The gamma rays have an energy of 140 keV, making them ideal for medical imaging . The decay process involves the emission of a beta particle, transforming molybdenum-99 into technetium-99m .
Comparison with Similar Compounds
Technetium-99m: The daughter isotope of molybdenum-99, widely used in medical imaging.
Iodine-131: Another radioisotope used in nuclear medicine for both diagnostic and therapeutic purposes.
Xenon-133: Used in nuclear medicine for lung ventilation studies.
Uniqueness of Molybdenum-99: Molybdenum-99 is unique due to its role as a parent isotope for technetium-99m, which is the most widely used radioisotope in nuclear medicine. Its relatively short half-life and efficient production methods make it indispensable for medical imaging .
Properties
CAS No. |
72826-31-4 |
|---|---|
Molecular Formula |
MoO4-2 |
Molecular Weight |
162.905 g/mol |
IUPAC Name |
dioxido(dioxo)(99Mo)molybdenum-99 |
InChI |
InChI=1S/Mo.4O/q;;;2*-1/i1+3;;;; |
InChI Key |
MEFBJEMVZONFCJ-GNPPXRDPSA-N |
Isomeric SMILES |
[O-][99Mo](=O)(=O)[O-] |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


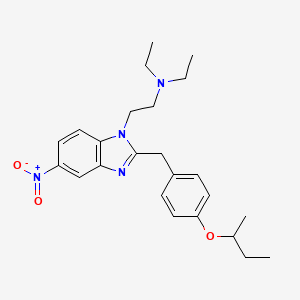
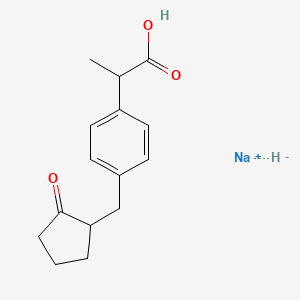


![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
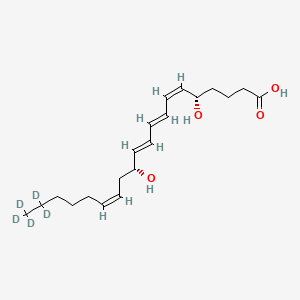
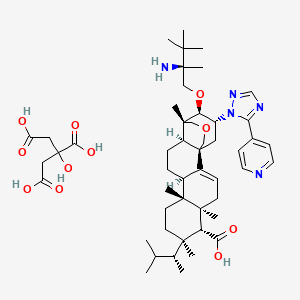
![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
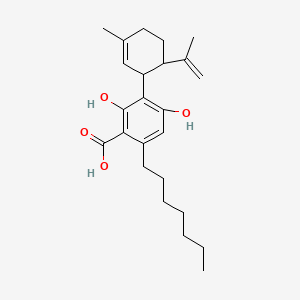
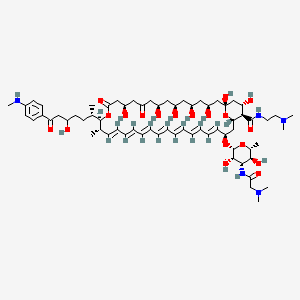
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B10827651.png)
![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)

